N-|A-Fmoc-L-glutamic acid |A-benzyl ester

Solid-Phase Peptide Synthesis Regioselective Protection Orthogonal Chemistry

Sourcing the correct regioisomer for α-carboxyl protection in Fmoc-SPPS is critical. Fmoc-Glu-OBzl (CAS 122350-52-1) is the α-benzyl ester isomer, leaving the γ-carboxyl free for on-resin modification-unlike the common γ-benzyl ester analog (CAS 123639-61-2). Misidentification leads to failed syntheses. This building block enables: • Regioselective peptide branching and site-specific lactam bridge formation at the γ-position. • Orthogonal protection: the α-benzyl ester withstands TFA cleavage, allowing sequential deprotection by hydrogenolysis. • Reliable supply with ≥98% HPLC purity and refrigerated global shipping.

Molecular Formula C27H25NO6
Molecular Weight 459.5 g/mol
Cat. No. B8062467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-|A-Fmoc-L-glutamic acid |A-benzyl ester
Molecular FormulaC27H25NO6
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)
InChIKeyFMWLYDDRYGOYMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Glu-OBzl: Orthogonal Building Block for SPPS


N-α-Fmoc-L-glutamic acid α-benzyl ester (Fmoc-Glu-OBzl, CAS 122350-52-1) is a protected L-glutamic acid derivative widely employed as a building block in solid-phase peptide synthesis (SPPS) . Characterized by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus and a benzyl ester protecting group on the α-carboxyl function, this compound is designed for the Fmoc/tBu synthesis strategy . Its primary function is the precise incorporation of a glutamic acid residue where the α-carboxyl group is temporarily protected, a critical feature for constructing specific amide bonds, peptide branches, or lactam bridges at the side-chain γ-carboxyl position .

Why Fmoc-Glu-OBzl Cannot Be Replaced


N-α-Fmoc-L-glutamic acid α-benzyl ester (Fmoc-Glu-OBzl) is a specific regioisomer that is functionally distinct from its closest analog, N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH, CAS 123639-61-2). While both share the same molecular formula (C₂₇H₂₅NO₆) and molecular weight, they are not interchangeable. Fmoc-Glu-OBzl protects the α-carboxyl group of glutamic acid, leaving the γ-carboxyl group free for chemical modification. Conversely, Fmoc-Glu(OBzl)-OH protects the γ-carboxyl group, leaving the α-carboxyl free . This fundamental difference in the protection site dictates the compound's specific utility. Substituting one for the other would target the wrong carboxyl group, leading to undesired amide bond formation, altered peptide branching, or a complete failure of the synthetic strategy. The correct isomer must be selected based on the intended point of conjugation in the target peptide sequence .

Fmoc-Glu-OBzl vs. Key Analogs


α-Benzyl vs. γ-Benzyl Ester Protection

N-α-Fmoc-L-glutamic acid α-benzyl ester (Fmoc-Glu-OBzl) and its regioisomer N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH) are structurally and functionally distinct. Fmoc-Glu-OBzl has the benzyl protecting group on the α-carboxyl, making the γ-carboxyl available for reactions . The comparator, Fmoc-Glu(OBzl)-OH (CAS 123639-61-2), has the benzyl group on the γ-carboxyl, leaving the α-carboxyl free. This fundamental difference is confirmed by their distinct physical properties, such as specific optical rotation: [α]ᴅ²⁰ = -17 ± 2° for Fmoc-Glu-OBzl versus +12.0 ± 2.5° for Fmoc-Glu(OBzl)-OH .

Solid-Phase Peptide Synthesis Regioselective Protection Orthogonal Chemistry

Orthogonal Deprotection: Benzyl vs. t-Butyl Ester

The benzyl ester (OBzl) protecting group on Fmoc-Glu-OBzl is stable to the mild acidic conditions used for removing t-butyl (OtBu) based protecting groups, a cornerstone of the Fmoc/tBu SPPS strategy. For example, the γ-t-butyl ester group of Fmoc-Glu-OtBu is cleaved by ≥95% TFA, whereas the α-benzyl ester of Fmoc-Glu-OBzl remains intact. This allows for the selective, orthogonal deprotection of different carboxyl groups within the same peptide chain . In contrast, a Fmoc-Glu building block with multiple acid-labile groups would deprotect simultaneously, offering less synthetic control.

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Enantiomeric Purity vs. Key Analogs

High enantiomeric purity is critical for avoiding diastereomeric peptide impurities. N-α-Fmoc-L-glutamic acid α-benzyl ester from quality suppliers like Sigma-Aldrich (Novabiochem®) is specified with an enantiomeric purity of ≥ 99.0% . This meets or exceeds the standard set for its analog, Fmoc-Glu(OBzl)-OH, which also specifies ≥ 99.5% enantiomeric purity from the same product line . While both regioisomers offer high chiral integrity, the critical differentiator for procurement is selecting the correct regioisomer with a validated, high chiral purity.

Peptide Synthesis Analytical Chemistry Chiral Purity

DMF Solubility in SPPS

For automated SPPS, reliable solubility in dimethylformamide (DMF) is essential. N-α-Fmoc-L-glutamic acid α-benzyl ester (Fmoc-Glu-OBzl) is specified as "clearly soluble" at a concentration of 1 mmol in 2 mL of DMF, which is a standard test concentration for coupling reactions . This indicates good compatibility with automated peptide synthesizer workflows.

Peptide Synthesis Solubility Process Chemistry

Fmoc-Glu-OBzl Applications in Peptide Chemistry


On-Resin Side-Chain Modification

The defining feature of N-α-Fmoc-L-glutamic acid α-benzyl ester is its ability to protect the α-carboxyl group while the γ-carboxyl remains free for modification during SPPS. This allows for the creation of branched peptides, site-specific lactam bridges, or the attachment of side-chain labels (e.g., fluorophores, biotin) directly to the γ-carboxyl group while the peptide is still anchored to the solid support . The α-benzyl ester remains stable under TFA treatment used for t-butyl group removal, providing the orthogonal protection necessary for such complex synthetic maneuvers .

Glu α-Amides and α-Esters Synthesis

Researchers aiming to create peptide analogs where the α-carboxyl of glutamic acid is modified (e.g., as an amide or ester) while the γ-carboxyl is part of the main peptide chain require this specific regioisomer. Fmoc-Glu-OBzl is used to incorporate a protected α-carboxyl group. After peptide chain assembly and cleavage from the resin, the α-benzyl ester can be removed by hydrogenolysis to reveal the free acid, or it can be used to install an α-substituent directly . This is not achievable with the more common Fmoc-Glu-OtBu or Fmoc-Glu(OBzl)-OH building blocks.

Peptide Dendrimers & Branched Architectures

The compound serves as a key node in the synthesis of peptide dendrimers or other branched structures. By incorporating Fmoc-Glu-OBzl, the growing peptide chain is extended from the γ-carboxyl group. After the peptide chain is completed and the Fmoc group is removed from the α-nitrogen, the α-benzyl ester can be selectively cleaved via hydrogenation, revealing a new α-carboxyl group to serve as the branching point for another peptide sequence. This sequential deprotection and conjugation strategy is central to building complex, multivalent peptide scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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